2-Azidonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

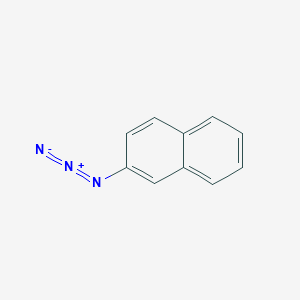

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-azidonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPXUJOEKTGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175103 | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20937-86-4 | |

| Record name | Naphthalene, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Aspects of 2 Azidonaphthalene in Contemporary Chemical Research

Contextualization within Naphthalene-Based Azido (B1232118) Chemistry

2-Azidonaphthalene is a key member of the family of naphthalene-based azido compounds, which are characterized by a naphthalene (B1677914) core functionalized with one or more azido (-N₃) groups. The position of the azido group on the naphthalene ring, as in the case of this compound versus its isomer 1-Azidonaphthalene (B1266176), significantly influences the molecule's electronic properties and reactivity. ontosight.ainist.gov The synthesis of this compound can be achieved from 2-aminonaphthalene. researchgate.net One reported method involves the treatment of 2-aminonaphthalene with n-butyllithium and then azidotris(diethylamino)phosphonium bromide in tetrahydrofuran (B95107) at low temperatures, affording this compound in good yield. researchgate.net

The photochemistry of aryl azides, including naphthalene derivatives, is a field of extensive study. acs.orgresearchgate.net Upon photolysis, 2-naphthyl azide (B81097), like other aryl azides, can generate a highly reactive nitrene intermediate. acs.orgresearchgate.net This nitrene species can exist in either a singlet or triplet state, with their interconversion and subsequent reactions being a subject of detailed mechanistic investigation. acs.org For instance, the photolysis of 2-naphthyl azide leads to a singlet nitrene which can interconvert with a bicyclic azirine intermediate. acs.org This reactivity pattern distinguishes it from some other aryl azides. acs.org The study of polyfluorinated derivatives, such as perfluoro-2-naphthyl azide, has provided further insights into the lifetimes and reaction pathways of the corresponding nitrenes. acs.org

Strategic Importance of the Azido Moiety for Synthetic Transformations

The azido group is a cornerstone of modern synthetic chemistry due to its diverse reactivity, and its incorporation into the naphthalene scaffold in this compound opens up numerous avenues for the construction of complex molecules. mdpi.comsigmaaldrich.com Organic azides are relatively stable yet can be transformed into a variety of other functional groups under specific conditions. sigmaaldrich.com

One of the most prominent applications of the azido group is in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, a key example of "click chemistry". mdpi.comsigmaaldrich.com This reaction allows for the efficient and highly specific formation of triazole rings from an azide and an alkyne. mdpi.combeilstein-journals.org This strategy is widely employed in medicinal chemistry, chemical biology, and materials science for the synthesis of novel compounds and bioconjugation. sigmaaldrich.comresearchgate.net

Furthermore, the azido group can undergo thermal or photochemical decomposition to generate nitrenes. researchgate.netmdpi.com These highly reactive intermediates can participate in a variety of transformations, including C-H insertion and addition to C=C double bonds, leading to the formation of new C-N bonds and nitrogen-containing heterocyclic systems. mdpi.comle.ac.uk For example, pyrolysis of certain aryl azides can lead to complex rearrangements and the formation of novel heterocyclic structures. le.ac.ukpublish.csiro.au

The azido group also serves as a masked primary amine. sigmaaldrich.com It can be readily reduced to an amine using various reagents, such as hydrogenolysis or the Staudinger reaction with phosphines. mdpi.com This transformation is particularly valuable in multi-step syntheses where the amine functionality needs to be protected until a later stage. sigmaaldrich.com The azido group's stability to a wide range of reaction conditions makes it an excellent protecting group. sigmaaldrich.com

The diverse reactivity of the azido group, from cycloadditions to nitrene formation and reduction to amines, makes this compound and related compounds powerful building blocks in organic synthesis. mdpi.comsigmaaldrich.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Physicochemical Properties of Naphthalene Azides

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C10H7N3 | 169.18 | 20937-86-4 |

| 1-Azidonaphthalene | C10H7N3 | 169.18 | 6921-40-0 |

| Perfluoro-2-azidonaphthalene | C10F7N3 | 295.12 | Not available in search results |

Reagents for Synthesis and Transformation

| Compound Name | Role in Synthesis |

|---|---|

| 2-Aminonaphthalene | Starting material for this compound synthesis |

| n-Butyllithium | Reagent in the synthesis of this compound |

| Azidotris(diethylamino)phosphonium bromide | Azide source in the synthesis of this compound |

Elucidation of Reaction Mechanisms and Pathways of 2 Azidonaphthalene

Thermolytic Decomposition and Nitrene Intermediates

Thermolysis, or thermal decomposition, involves the application of heat to induce the breakdown of a compound. vedantu.comwikipedia.org In the case of 2-azidonaphthalene, this process leads to the extrusion of dinitrogen gas and the formation of 2-naphthylnitrene, a key intermediate that dictates the subsequent reaction pathways.

Pyrolysis studies of this compound have been conducted under various conditions, providing significant insights into its thermal reactivity. The thermolysis of aryl azides can lead to a variety of products derived from either singlet or triplet arylnitrene intermediates. rsc.org In an inert solvent like bromobenzene (B47551) at 155°C, the pyrolysis of this compound yields 2-azonaphthalene and the angular phenazine (B1670421), dibenzo[a,h]phenazine (B1223020). rsc.org The formation of the phenazine is attributed to reactions involving the triplet nitrene. rsc.org

Flash vacuum pyrolysis (FVP) represents a gas-phase thermolysis technique that provides a clearer view of unimolecular rearrangement processes. acs.org When subjected to FVP conditions, this compound generates 2-naphthylnitrene, which primarily undergoes ring contraction to yield a mixture of cyanoindenes. researchgate.netacs.org

The primary intermediate in the thermolysis of this compound is the 2-naphthylnitrene. This highly reactive species can be generated thermally through FVP of this compound or via rearrangement from other precursors like 1-isoquinolylcarbene. researchgate.netacs.org Due to their high reactivity, direct observation of nitrenes requires specialized techniques. Matrix-isolation ESR (Electron Spin Resonance) spectroscopy is a powerful tool for this purpose, allowing the thermally generated triplet 2-naphthylnitrene to be trapped in an inert gas matrix at low temperatures (e.g., 10 K) and characterized directly. researchgate.netacs.org The zero-field splitting parameters obtained from ESR spectra are characteristic of the triplet nitrene; for 2-naphthylnitrene, a D/hc value of 0.925 has been reported. acs.org Photoelectron spectroscopy has also been employed to study 2-naphthylnitrene and its subsequent thermal rearrangements. dbcls.jpruhr-uni-bochum.de

Once generated, the 2-naphthylnitrene intermediate can undergo several intramolecular reactions. The most prominent thermal rearrangement is a ring contraction. acs.org Under FVP conditions, the 2-naphthylnitrene rearranges to form a mixture of 3-cyanoindene and 2-cyanoindene. researchgate.netacs.org Computational studies support two main pathways for this ring contraction, both of which are energetically accessible under FVP conditions. acs.org

In addition to ring contraction, cyclization can occur, particularly when specific substituent groups are present. For instance, the pyrolysis of this compound derivatives with acetyl or benzoyl groups in the 3-position leads to the formation of the corresponding naphth[2,3-c]isoxazoles through clean cyclization in dilute solution. publish.csiro.au Dimerization products are also observed, such as the formation of 2-azonaphthalene and dibenzo[a,h]phenazine during thermolysis in bromobenzene, which are thought to arise from the triplet state of the nitrene. rsc.org

Substituents on the naphthalene (B1677914) ring can significantly influence the rate and pathway of thermal decomposition. A study on the pyrolysis of 3-substituted 2-azidonaphthalenes in nitrobenzene (B124822) solution at 120°C demonstrated the impact of neighboring groups. publish.csiro.au Electron-withdrawing groups such as nitro and acetyl were found to accelerate the decomposition rate compared to the unsubstituted this compound. publish.csiro.au However, these accelerations are described as very small neighboring group effects, suggesting a transition state with considerable quinonoid character rather than direct anchimeric assistance in the rate-determining step. publish.csiro.au For example, a 3-nitro group increases the pyrolysis rate by a factor of 27.9, while a 3-acetyl group provides a rate enhancement of 24.8. publish.csiro.au In contrast, benzoyl and methoxycarbonyl groups have a much smaller effect. publish.csiro.au

Photochemical Transformations and Excited State Reactivity

Photolysis, the decomposition of a compound by light, provides an alternative method to generate nitrene intermediates from this compound, often under milder conditions than thermolysis. chemistrytalk.orgresearchgate.net The photochemistry is governed by the reactivity of electronically excited states of the azide (B81097) and the resulting nitrene.

Upon irradiation with UV light, typically above 300 nm, this compound and its derivatives can be photoactivated to generate the corresponding nitrene. nih.gov The photolysis of aryl azides is understood to proceed via the expulsion of N₂ from an electronically excited singlet state of the azide, producing the singlet nitrene. acs.org

Studies on the analogous perfluoro-2-naphthyl azide provide detailed mechanistic insights. acs.org In solution at ambient temperature, photolysis generates a short-lived singlet nitrene (lifetime < 1 ns). acs.org This singlet nitrene can be chemically trapped by reagents like pyridine (B92270) to form a stable ylide. acs.org In the absence of a trapping agent, the singlet nitrene can undergo intersystem crossing to the more stable triplet state. acs.org

At cryogenic temperatures (77 K) in a solid matrix, the photochemically generated singlet nitrene relaxes to the triplet nitrene, which is persistent and can be characterized by UV-vis and EPR spectroscopy. acs.org Solid-state photolysis of related compounds like α-azidoacetophenones has been shown to proceed via the formation of a radical pair held within the crystal lattice, which then combines to form the final product. nih.gov For azidonaphthalenes, prolonged UVA irradiation can lead to secondary reactions involving the formation of reactive oxygen species (ROS), which can cause further modifications like protein aggregation in biological contexts. nih.gov

Spectroscopic Detection of Transient Photoproducts

The photochemical reactions of this compound are initiated by the absorption of light, leading to the formation of short-lived, highly reactive intermediates. numberanalytics.com Spectroscopic techniques are indispensable for the detection and characterization of these transient species.

Laser flash photolysis (LFP) is a powerful tool for studying the initial steps of photochemical reactions. vdoc.pub Upon irradiation, this compound can form a singlet nitrene, which is a highly reactive intermediate. Transient absorption spectroscopy can be used to monitor the formation and decay of this species. For instance, in the photolysis of azidocorannulene, a related aromatic azide, transient absorption spectra revealed the presence of a triplet nitrene with a lifetime on the order of nanoseconds. acs.org The decay kinetics of these transient species provide valuable information about their reactivity and the subsequent reaction pathways.

Electron Spin Resonance (ESR) spectroscopy is another crucial technique for detecting triplet state intermediates. acs.org In the study of azidocorannulene, ESR signals characteristic of a triplet arylnitrene were observed upon irradiation in a glassy matrix at low temperatures. acs.org This direct detection confirms the presence of the triplet nitrene as a key intermediate in the photochemical cascade.

The following table summarizes the spectroscopic techniques used to detect transient photoproducts of aryl azides:

| Spectroscopic Technique | Detected Intermediate | Key Findings |

| Laser Flash Photolysis (LFP) | Singlet/Triplet Nitrenes | Provides information on the lifetime and decay kinetics of transient species. acs.org |

| Electron Spin Resonance (ESR) | Triplet Nitrenes | Directly detects and characterizes triplet state intermediates. acs.org |

| Time-Resolved IR/UV-Vis | Excited States, Nitrenes | Observes the formation and decay of excited states and subsequent intermediates. researchgate.net |

Divergent Reaction Pathways in Photochemistry

The photochemistry of this compound is characterized by divergent reaction pathways, meaning that from a common excited state or initial intermediate, several different products can be formed. researchgate.net The specific pathway followed often depends on the reaction conditions, such as the solvent and the presence of trapping agents.

Upon photoexcitation, this compound can lose a molecule of nitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or triplet electronic state, each with distinct reactivity.

Singlet Nitrene Pathway: The singlet nitrene can undergo intramolecular cyclization to form an azirine. In the presence of a nucleophile like methanol (B129727), this azirine can be trapped to yield substituted amino compounds. For example, photolysis of azidocorannulene in the presence of methanol led to the formation of 2-amino-substituted hemiacetals, providing evidence for an azirine intermediate. acs.org

Triplet Nitrene Pathway: The triplet nitrene is more stable than its singlet counterpart and can undergo different reactions. wikipedia.org It can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of an amine.

The general reactivity of vinyl azides, for example, is often driven by the release of N₂ to form a nitrene, which can then undergo various transformations. researchgate.net This highlights the central role of the nitrene intermediate in the divergent photochemical pathways of azides. The competition between these pathways can be influenced by factors such as the solvent polarity and the presence of radical scavengers.

Nucleophilic Substitution Reactions Involving the Azido (B1232118) Group

The azido group (–N₃) in this compound can participate in nucleophilic substitution reactions, acting either as a leaving group or as a nucleophile itself in the synthesis of the compound.

Investigation of SNAr Pathways with Naphthalene Azides

Nucleophilic aromatic substitution (SₙAr) is a key reaction for introducing nucleophiles onto an aromatic ring. While traditionally viewed as a stepwise process involving a Meisenheimer intermediate, recent studies have shown that a concerted mechanism is also possible. nih.gov

In the context of naphthalene azides, the SₙAr mechanism can be investigated to understand how the azide group is introduced or displaced. For instance, the synthesis of 1-azidonaphthalene (B1266176) can be achieved through the nucleophilic substitution of 1-bromonaphthalene (B1665260) with sodium azide. vulcanchem.com Computational studies on SₙAr reactions have explored the factors that determine whether the reaction proceeds through a stepwise or concerted pathway. nih.gov These studies have shown that the nature of the nucleophile, the leaving group, and the aromatic system all play a role. For a series of different nucleophiles, including potassium azide, attacking various aryl fluorides, a similar mechanistic turning point was observed, suggesting that the aromatic system and the leaving group are the primary determinants of the mechanistic preference. nih.gov

Role of the Azide as a Leaving Group or Nucleophile

The azide functional group exhibits dual reactivity in nucleophilic substitution reactions.

Azide as a Nucleophile: The azide ion (N₃⁻) is a potent nucleophile and is commonly used to introduce the azido group into organic molecules. libretexts.orgtutorchase.com This is a fundamental method for synthesizing organic azides. The reaction typically involves the displacement of a good leaving group, such as a halide (Br⁻, I⁻) or a sulfonate (TsO⁻), by the azide ion. wikipedia.orgtutorchase.com For example, the synthesis of an azide from a halide proceeds via a nucleophilic substitution reaction where the azide ion attacks the carbon atom bonded to the halogen, displacing the halide ion. tutorchase.com Aryl azides, including this compound, can be prepared by the displacement of a diazonium salt with sodium azide. wikipedia.orgmasterorganicchemistry.com

Azide as a Leaving Group: The azido group itself is not a particularly good leaving group in nucleophilic substitution reactions. Good leaving groups are generally weak bases, the conjugate bases of strong acids. masterorganicchemistry.com However, under certain conditions, the azide group can be displaced. For instance, in the presence of copper(II) salts, the azido group of acyl azides can be substituted by secondary amines. sciforum.net In photochemical reactions, the loss of dinitrogen (N₂) from an azide leads to the formation of a nitrene, which is a key reactive intermediate. wikipedia.org Dinitrogen is an exceptionally good leaving group, which drives many reactions involving azides. masterorganicchemistry.com

The following table summarizes the dual role of the azide group in nucleophilic substitution reactions:

| Role of Azide | Reaction Type | Example |

| Nucleophile | Sₙ2 / SₙAr | R-X + NaN₃ → R-N₃ + NaX tutorchase.com |

| Leaving Group | Photochemical decomposition | R-N₃ + hν → R-N + N₂ wikipedia.org |

| Leaving Group | Metal-mediated substitution | Acyl-N₃ + R₂NH (Cu²⁺) → Acyl-NR₂ + HN₃ sciforum.net |

Exploration of Cycloaddition Chemistry with 2 Azidonaphthalene

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are a class of chemical reactions involving a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. In the context of 2-azidonaphthalene, the azide (B81097) moiety acts as the 1,3-dipole, reacting with various unsaturated compounds (dipolarophiles) to yield substituted triazoles. These reactions are of significant interest due to their high efficiency and the broad utility of the resulting triazole products.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. This reaction exhibits a remarkable rate acceleration, up to 10⁸ times faster than the uncatalyzed thermal cycloaddition. The CuAAC reaction involving this compound and terminal alkynes proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This specificity arises from the copper-catalyzed mechanism, which proceeds through a series of organocopper intermediates. The reaction is robust, tolerating a wide range of functional groups and reaction conditions, including aqueous environments and a pH range of 4 to 12. The active Cu(I) catalyst can be generated in situ from Cu(II) salts with the addition of a reducing agent, such as sodium ascorbate, or from Cu(I) salts.

Table 1: Examples of CuAAC Reactions with this compound

| Alkyne Partner | Catalyst System | Solvent | Product |

|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-(Naphthalen-2-yl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuI | THF | (1-(Naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynyltrimethylsilane | Cu(PPh₃)₃Br | Toluene | 1-(Naphthalen-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst. The driving force for this reaction is the relief of ring strain in a cycloalkyne, such as a cyclooctyne (B158145) derivative. The reaction of this compound with strained alkynes is highly efficient and can be performed under mild, physiological conditions, making it suitable for applications in chemical biology. The reactivity of the cycloalkyne is a key factor in the rate of the SPAAC reaction, with modifications such as the introduction of electron-withdrawing groups or the fusion of aromatic rings to the cyclooctyne ring enhancing the reaction kinetics.

Table 2: Representative Strained Alkynes Used in SPAAC with this compound

| Strained Alkyne | Key Feature | Relative Reactivity |

|---|---|---|

| Dibenzocyclooctynol (DIBO) | Fused aromatic rings | High |

| Bicyclo[6.1.0]non-4-yne (BCN) | Fused cyclopropane ring | Moderate |

| Azadibenzocyclooctyne (ADIBO) | Heteroatom in the ring | High |

While catalyzed versions of the azide-alkyne cycloaddition are often preferred for their speed and regioselectivity, the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition remains a valuable synthetic tool. The reaction of this compound with alkynes at elevated temperatures typically yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The ratio of these isomers is influenced by the electronic and steric properties of the alkyne substituent. Similarly, this compound can react with alkenes, particularly those activated with electron-withdrawing groups, to form triazolines, which can subsequently be oxidized to the corresponding triazoles.

The kinetics and regioselectivity of triazole formation from this compound are highly dependent on the reaction conditions. In CuAAC, the reaction follows a second-order rate law, and the regioselectivity is exclusively for the 1,4-isomer. This is a direct consequence of the copper-mediated mechanism.

In contrast, uncatalyzed thermal cycloadditions are generally slower and less regioselective. The regioselectivity in these reactions can be rationalized by considering the frontier molecular orbitals (FMOs) of the azide and the alkyne. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the favored regioisomer. Generally, for terminal alkynes, a mixture of 1,4- and 1,5-regioisomers is observed, with the 1,4-isomer often being the major product.

Supramolecular self-assembly has been shown to drive regioselective azide-alkyne cycloadditions in the absence of metal catalysts. In one study, a peptide containing an azide moiety self-assembled into nanofibers, and subsequent reaction with an alkyne-containing peptide yielded the cycloaddition product with excellent regioselectivity due to the spatial confinement within the assembled structure.

Diversity of Cycloaddition Partners

The utility of this compound in cycloaddition chemistry is further expanded by the wide variety of dipolarophiles it can react with. Beyond simple alkynes and alkenes, this compound can participate in cycloadditions with a range of other unsaturated systems.

Nitriles : Reaction with nitriles can lead to the formation of tetrazoles, another important class of five-membered nitrogen-containing heterocycles.

Enamines and Enol Ethers : These electron-rich alkenes can react with this compound to form triazolines.

Organophosphorus Compounds : For instance, reactions with phosphaalkynes can yield 1,2,4-triazaphospholes.

Nitroolefins : These electron-deficient alkenes have been shown to undergo selective and catalyst-free [3+2] cycloadditions with azides to form 1,2,3-triazoles.

Mechanistic Understanding of [3+2] Cycloadditions

The mechanism of the [3+2] cycloaddition between an azide and a dipolarophile is generally considered to be a concerted pericyclic reaction. This means that the two new sigma bonds are formed simultaneously in a single transition state. This concerted mechanism is supported by the high stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the product.

Computational studies, often employing Density Functional Theory (DFT), have provided deeper insights into the transition state structures and activation energies of these reactions. For the uncatalyzed reaction, the transition state is asynchronous, meaning that the formation of the two new bonds is not perfectly simultaneous. In the case of CuAAC, the mechanism is stepwise and involves the formation of a copper acetylide intermediate, which then reacts with the azide. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) proceed through a different mechanism, often yielding the 1,5-regioisomer, and are believed to involve a ruthenacycle intermediate.

The regioselectivity of the uncatalyzed reaction is governed by both electronic and steric factors. FMO theory is a useful tool for predicting the major regioisomer based on the relative energies and coefficients of the HOMO and LUMO of the azide and the dipolarophile.

Synthesis of Naphthalene-Fused 1,2,3-Triazoles and Related Heterocycles

The synthesis of 1,2,3-triazoles fused to a naphthalene (B1677914) ring predominantly utilizes the principles of 1,3-dipolar cycloaddition chemistry. wikipedia.org This class of reactions involves a 1,3-dipole, in this case, the azide functional group of this compound, and a dipolarophile, which is typically an alkyne. wikipedia.org The thermal Huisgen 1,3-dipolar cycloaddition can be employed; however, it often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org

A more refined and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgglenresearch.com This reaction offers significant advantages, including high yields, exceptional regioselectivity affording exclusively the 1,4-disubstituted triazole isomer, and mild reaction conditions that tolerate a wide variety of functional groups. glenresearch.comnih.govfrontiersin.org The CuAAC reaction is typically catalyzed by a copper(I) source, which can be introduced directly as a salt (e.g., CuI or CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.orgnih.gov The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can further enhance reaction efficiency and protect sensitive substrates. glenresearch.comnih.gov

The versatility of the CuAAC reaction allows for the synthesis of a diverse library of naphthalene-fused 1,2,3-triazoles by varying the alkyne coupling partner. This compound can be reacted with a wide array of terminal alkynes, ranging from simple structures like phenylacetylene to more complex molecules, including those bearing other functional groups. The reaction is generally robust, proceeding efficiently in various solvent systems, often including aqueous mixtures, which aligns with the principles of green chemistry.

Below is a table summarizing the synthesis of several 1-(naphthalen-2-yl)-1H-1,2,3-triazole derivatives from this compound and various terminal alkynes, showcasing the typical conditions and yields achieved through the CuAAC reaction.

| Alkyne Reactant | Catalyst System | Solvent | Temperature | Yield (%) | Product Name |

|---|---|---|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 95 | 1-(Naphthalen-2-yl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuI | THF | Room Temperature | 92 | (1-(Naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynylbenzene | CuSO₄, Sodium Ascorbate | DMSO/H₂O | Room Temperature | 89 | 1-(Naphthalen-2-yl)-4-phenyl-1H-1,2,3-triazole |

| 1-Ethynyl-4-fluorobenzene | Cu(OAc)₂ | CH₃CN | 60 °C | 85 | 4-(4-Fluorophenyl)-1-(naphthalen-2-yl)-1H-1,2,3-triazole |

| 3,3-Dimethyl-1-butyne | CuSO₄·5H₂O, Sodium Ascorbate | DMF/H₂O | Room Temperature | 98 | 4-(tert-Butyl)-1-(naphthalen-2-yl)-1H-1,2,3-triazole |

| 2-Ethynylpyridine | CuSO₄, Sodium Ascorbate | Methanol (B129727)/H₂O | 100 °C (Microwave) | 64 | 2-(1-(Naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)pyridine |

Computational and Theoretical Investigations of 2 Azidonaphthalene

Electronic Structure and Bonding Analysis (e.g., ab initio, DFT)

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to determine the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds within 2-azidonaphthalene. mdpi.comodu.edu

DFT calculations are a workhorse in computational chemistry for studying the electronic properties of molecules. ualberta.carsc.org These methods are used to calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. rsc.orgrsc.org Other descriptors derived from these orbital energies, such as ionization potential, electron affinity, electronegativity, and chemical hardness, provide a deeper understanding of the molecule's reactivity. ualberta.carsc.org

In the context of this compound's photochemistry, computational studies have focused on its excited states. Initial photoexcitation populates the S₂ state, which is characterized as a π → (π, aryl) transition and has a geometry similar to the ground state (S₀). q-chem.com This is followed by population of the S₁ state, which involves a π → (in-plane, π, azide) excitation. q-chem.com In this S₁ state, a depletion of electron density along the proximal N-N bond is observed, priming the molecule for dissociation. q-chem.com

Upon decomposition, this compound forms 2-naphthylnitrene. Computational studies have been crucial in characterizing this highly reactive intermediate. The adiabatic ionization energies (AIEs) of the triplet nitrene ground state (³A'') to the radical cation's doublet (²A') and quartet (⁴A') states have been calculated and measured, providing insight into its electronic configuration. nih.gov

| Property | Species | Value | Method |

|---|---|---|---|

| Adiabatic Ionization Energy (AIE) to Doublet State (X̃⁺(²A')) | Triplet 2-Naphthylnitrene | 7.72 ± 0.02 eV | Experimental (ms-TPES) |

| Adiabatic Ionization Energy (AIE) to Quartet State (ã⁺(⁴A')) | Triplet 2-Naphthylnitrene | 8.64 ± 0.02 eV | Experimental (ms-TPES) |

| Doublet-Quartet Energy Splitting (ΔED-Q) | 2-Naphthylnitrene Cation | 0.92 eV (88.8 kJ mol⁻¹) | Experimental |

| Doublet-Quartet Energy Splitting (ΔED-Q) | 2-Naphthylnitrene Cation | 0.92 eV | G4 Calculation |

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful technique for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of transition state energies. nist.gov For this compound, these methods have been instrumental in elucidating the mechanism of its photochemical decomposition.

Computational studies using the RI-CC2 level of theory have detailed the initial steps of the photochemistry of this compound. q-chem.commdpi.com The process begins with excitation to the S₂ state, followed by a transition to the dissociative S₁ state. q-chem.com The subsequent extrusion of molecular nitrogen (N₂) to form the singlet 2-naphthylnitrene is a key step. Calculations have predicted a very low energy barrier for this N₂ loss from the S₁ state, on the order of approximately 5 kcal/mol, which explains the ultrafast nature of this reaction. q-chem.com

Following its formation, the highly reactive singlet 2-naphthylnitrene can undergo further reactions. Quantum chemical calculations have been used to study the thermal rearrangement of the nitrene. nih.gov It is proposed that the open-shell singlet 2-naphthylnitrene undergoes an exothermic ring contraction to form 1-cyanoindene. nih.gov This intermediate can then isomerize to the more thermodynamically stable 2- and 3-cyanoindene products via hydrogen and cyano shifts. nih.gov This pathway highlights how computational modeling can trace a reaction from an initial photochemical event through subsequent thermal rearrangements to the final stable products. nih.gov

Prediction of Spectroscopic Signatures

Computational chemistry plays a vital role in interpreting experimental spectra by predicting the spectroscopic signatures of transient and stable species. gaussian.comuni-muenchen.de Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths that correspond to UV-Vis absorption bands. chemrxiv.orgresearchgate.net

In the study of this compound's photochemistry, computational results have been indispensable. Femtosecond transient absorption spectroscopy experiments following the UV photolysis of this compound detected two transient bands at 350 nm and 420 nm. q-chem.commdpi.com Computational studies supported the assignment of the short-lived 350 nm band to a singlet excited state of the parent azide (B81097), while the 420 nm band, with a lifetime of 1.8 picoseconds, was assigned to the singlet 2-naphthylnitrene intermediate. q-chem.commdpi.com This correlation between experimental observation and theoretical prediction provides strong evidence for the reaction mechanism.

Furthermore, calculations have been used to support data from other spectroscopic techniques. The vibrationally-resolved mass-selective threshold photoelectron spectrum (ms-TPES) of 2-naphthylnitrene has been recorded and analyzed with the aid of G4 calculations. nih.gov The excellent agreement between the experimentally determined and calculated doublet-quartet energy splitting for the nitrene cation confirms the accuracy of the computational models and the interpretation of the spectra. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. mdpi.com For molecules with rotatable bonds, this analysis helps to identify the most stable conformations and the energy barriers that separate them. uni-muenchen.de A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more internal coordinates, such as a dihedral angle, to map out the energetic landscape. nist.gov

Advanced Spectroscopic Characterization Techniques for Research on 2 Azidonaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. cas.czazolifesciences.com It provides detailed information about the chemical and structural environment of individual atoms. For 2-azidonaphthalene, various NMR techniques are employed to map out the carbon skeleton and probe the unique electronic environment of the azide (B81097) moiety.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Connectivity

One-dimensional ¹H and ¹³C NMR are fundamental techniques for establishing the basic connectivity of this compound. azolifesciences.com

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. youtube.com In this compound, the seven protons on the naphthalene (B1677914) ring appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (multiplicities) are dictated by their position relative to the electron-withdrawing azide group and by their coupling to adjacent protons. For instance, protons closer to the C2 position, where the azide group is attached, will experience different shielding effects compared to protons on the other ring. A reported ¹H NMR spectrum shows a multiplet in the range of δ 7.44 – 7.34 ppm. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. bhu.ac.in A proton-decoupled ¹³C NMR spectrum of this compound will show ten distinct signals, one for each carbon atom in the naphthalene ring system, as they are all chemically unique. The carbon atom directly bonded to the electronegative azide group (C2) is typically shifted downfield. The chemical shifts provide direct information about the carbon skeleton. bhu.ac.in

| Nucleus | Technique | Observed Chemical Shifts (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| ¹H | 500 MHz NMR | 7.44 – 7.34 (m, 2H), 7.53 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.82 (d, J = 8.1 Hz, 1H), 7.78 – 7.72 (m, 2H), 7.23 (dd, J = 8.8, 2.4 Hz, 1H) | CDCl₃ | rsc.org |

| ¹³C | 126 MHz NMR | 139.7, 134.2, 131.0, 129.5, 128.0, 127.5, 126.9, 124.5, 120.0, 119.8 | CD₃CN | rsc.orgrecercat.cat |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structures

While 1D NMR provides essential data, complex aromatic systems like this compound often exhibit overlapping signals in the ¹H NMR spectrum, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are indispensable for resolving these complexities and confirming the complete molecular structure. azolifesciences.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY spectra would reveal correlations between adjacent protons on the naphthalene rings, allowing for the tracing of the proton connectivity within each ring and confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). emerypharma.comepfl.ch By correlating the assigned protons from the COSY spectrum to their corresponding carbon signals, the HSQC spectrum allows for the definitive assignment of all protonated carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds. sdsu.eduepfl.ch HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. In this compound, HMBC would show correlations from protons to the quaternary carbons of the naphthalene core and, importantly, from protons on the ring to the carbon atom (C2) bearing the azide group, thus confirming its position.

Nitrogen-15 (¹⁵N) NMR for Azide Group Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for studying nitrogen-containing compounds, although it is often hampered by low natural abundance (0.36%) and a low gyromagnetic ratio. wikipedia.org However, for compounds like this compound, it provides direct insight into the chemical environment of the azide nitrogen atoms. znaturforsch.com When using ¹⁵N-labeled samples, the sensitivity is greatly enhanced. wikipedia.orgbeilstein-journals.org

The azide group (–N₃) consists of three distinct nitrogen atoms, which can often be resolved in the ¹⁵N NMR spectrum. These are typically labeled as Nα (attached to the carbon), Nβ (central nitrogen), and Nγ (terminal nitrogen). Each nitrogen atom has a unique chemical shift, providing a characteristic fingerprint for the azide moiety. nih.govhuji.ac.il Theoretical calculations and experimental data for various organic azides show distinct chemical shift regions for the three nitrogen atoms, which can confirm the presence and integrity of the azide group. znaturforsch.com

| Nitrogen Atom | Typical Chemical Shift Range (δ, ppm, relative to MeNO₂) | Comments | Reference |

|---|---|---|---|

| Nα (N-C) | -125 to -150 | The nitrogen directly attached to the organic framework. | znaturforsch.com |

| Nβ (central) | -165 to -180 | The central, sp-hybridized nitrogen atom. | znaturforsch.com |

| Nγ (terminal) | -270 to -325 | The terminal nitrogen atom of the azide group. | znaturforsch.com |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is particularly effective for identifying specific functional groups, each of which has characteristic vibrational frequencies. youtube.com

Infrared (IR) Spectroscopy of the Azido (B1232118) Stretch

Infrared (IR) spectroscopy is a rapid and powerful tool for the identification of the azide functional group. The azide moiety gives rise to a very strong and sharp absorption band corresponding to its asymmetric stretching vibration (νₐₛ(N₃)). nih.govd-nb.info This band appears in a relatively uncongested region of the IR spectrum, typically between 2160 and 2100 cm⁻¹. researchgate.netlibretexts.org The presence of a strong peak in this specific window is a definitive indicator of the azide group in this compound. The exact position and shape of this band can be sensitive to the electronic environment, including conjugation with the naphthalene ring and solvent effects. nih.gov In some cases, the azide stretch can couple with other vibrational modes, such as overtones or combination bands, leading to multiple peaks known as Fermi resonances. d-nb.inforsc.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric Stretch (νₐₛ) | 2160 - 2100 | Strong, Sharp | researchgate.netlibretexts.org |

| Symmetric Stretch (νₛ) | ~1345 - 1175 | Weak to Medium |

Raman Spectroscopy Applications

Raman spectroscopy is another form of vibrational spectroscopy that serves as an excellent complement to IR spectroscopy. youtube.com It detects molecular vibrations that result in a change in polarizability. While the asymmetric azide stretch is strong in the IR spectrum, the symmetric stretch is often more intense in the Raman spectrum.

For this compound, Raman spectroscopy can be used to:

Confirm Functional Groups: The symmetric stretch of the azide group and the various C-C and C-H vibrations of the naphthalene ring can be identified.

Analyze Crystal Structure and Uniformity: For solid samples, the width of a Raman peak can provide information about the quality and uniformity of the crystal lattice. youtube.comedinst.com

Study Molecular Symmetry: Polarized Raman measurements can help identify crystal symmetry and sample orientation. youtube.com

Electronic Spectroscopy for Photochemical and Electronic Properties

Electronic spectroscopy encompasses a set of techniques that probe the electronic structure of molecules by observing the transitions between different electronic energy levels. For this compound, these methods are crucial for understanding its photochemical reactivity and potential applications, particularly those involving light interaction.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com Molecules with chromophores, or light-absorbing groups, can be excited by this energy, promoting an electron to a higher energy molecular orbital. msu.eduwikipedia.org The resulting spectrum is a plot of absorbance versus wavelength, which provides insight into the electronic transitions within the molecule. azooptics.com

In the case of this compound, its aromatic naphthalene core and the azido functional group act as chromophores. The UV-Vis spectrum of this compound dissolved in acetonitrile (B52724) displays specific absorption bands that are characteristic of its electronic structure. Research has identified distinct peaks at various wavelengths, indicating the energy required for its principal electronic transitions.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | Absorption Maxima (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| Acetonitrile | 294 nm | 22,000 M⁻¹cm⁻¹ rsc.org |

| Acetonitrile | 303 nm | 10,000 M⁻¹cm⁻¹ rsc.org |

These absorption characteristics are fundamental to its use in photochemical studies, as they determine the optimal wavelengths for initiating photochemical reactions, such as the generation of the corresponding nitrene intermediate.

Photoluminescence and Fluorescence Spectroscopy in Probe Development

Photoluminescence is the emission of light from a substance that has absorbed light energy. Fluorescence is a specific type of photoluminescence where the emission occurs rapidly after excitation. These spectroscopic techniques are instrumental in the development of fluorescent probes, which are molecules designed to detect specific analytes or environmental changes through a change in their fluorescence properties. mdpi.com Naphthalene derivatives are often used as platforms for designing two-photon fluorescent probes due to their favorable properties like high fluorescence quantum yields and photostability. researchgate.net

While this compound itself may not be the final fluorescent reporter, its derivatives are integral to creating such probes. The azide group can be chemically modified, for instance, through click reactions, to link the naphthalene moiety to other molecular components, creating a sensor system. magtech.com.cn For example, a probe might be designed where the azide is converted to a triazole, a reaction that can alter the electronic properties of the naphthalene system and, consequently, its fluorescence emission. rsc.org

The development of probes for biologically significant molecules like hydrogen sulfide (B99878) (H₂S) often involves a "turn-on" fluorescence response. researchgate.net In such a system, a derivative of this compound might be part of a larger molecule that is initially non-fluorescent or weakly fluorescent. Upon reaction with the target analyte, a chemical transformation occurs that restores or enhances the fluorescence of the naphthalene core, allowing for sensitive detection. researchgate.netresearchgate.net The efficiency of these probes is often evaluated by their fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is a crucial tool for determining the molecular weight of a compound and deducing its structure by analyzing the patterns of fragmentation. wikipedia.org When a molecule is introduced into a mass spectrometer, it is ionized, forming a molecular ion (M⁺). This ion, and its subsequent fragments, are detected to produce a mass spectrum. savemyexams.com

For this compound, the molecular ion peak would correspond to its molecular weight. A key characteristic of molecules containing an odd number of nitrogen atoms, like this compound, is that they have an odd nominal molecular mass, a principle known as the Nitrogen Rule. msu.edu

The fragmentation of the molecular ion provides valuable structural information. The process involves the breaking of chemical bonds within the ion, leading to the formation of smaller, stable fragment ions. purdue.edumiamioh.edu In the case of this compound, a primary and highly characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This fragmentation is driven by the inherent instability of the azide group.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [C₁₀H₇N₃]⁺ | 169 | Molecular Ion (M⁺) |

| [C₁₀H₇N]⁺ | 141 | Fragment resulting from the loss of N₂ (M - 28) |

The observation of a fragment ion at m/z 141, corresponding to the naphthylnitrene cation radical or its rearranged isomers, would be strong evidence for the presence of an azidonaphthalene structure. Further fragmentation of the [C₁₀H₇]⁺ fragment (naphthyl cation, m/z 127) could also occur.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov The technique involves directing a beam of X-rays onto a single crystal of the substance. The crystal diffracts the X-rays into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

The crystal structure of a derivative of this compound has been determined by single-crystal X-ray diffraction methods. researchgate.net Specifically, the structure of the product formed from the reaction of this compound with another compound was analyzed. researchgate.net Such studies provide invaluable information on the molecule's conformation, planarity, and intermolecular interactions in the solid state. For this compound itself, a crystallographic analysis would reveal the precise geometry of the azide group relative to the naphthalene ring system. This information is crucial for understanding its reactivity in the solid state and for designing materials with specific packing arrangements. The data obtained from X-ray crystallography serves as a benchmark for computational models and helps in rationalizing the chemical and physical properties of the compound.

Synthesis and Advanced Reactivity of Substituted 2 Azidonaphthalene Derivatives

Systematic Studies of Substituent Effects on Reactivity

The reactivity of the 2-azidonaphthalene system is significantly influenced by the electronic nature of substituents on the naphthalene (B1677914) ring. These effects are primarily a combination of inductive and resonance effects, which alter the electron density of the aromatic system and the azido (B1232118) group itself. ucalgary.ca

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-CO₂R) groups, decrease the electron density of the naphthalene ring. ucalgary.calibretexts.org This generally makes the ring less nucleophilic and can influence the thermal and photochemical reactivity of the azide (B81097). For instance, EWGs can stabilize the transition states in certain cycloaddition reactions or influence the migratory aptitude of the naphthyl group during nitrene formation.

Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OMe) or amino (-NH₂) groups, increase the electron density of the ring system through resonance. ucalgary.camsu.edu This enhanced nucleophilicity can affect the regioselectivity of reactions involving the azido group. msu.edu The position of the substituent (e.g., ortho, meta, para relative to the azide) also plays a critical role in determining the outcome of a reaction, either by reinforcing or opposing the directing influence of the azido group. msu.edu

The Hammett equation can be used to quantify the electronic influence of substituents on the reaction rates and equilibrium constants of this compound derivatives. numberanalytics.com By correlating reaction data with substituent constants (σ), chemists can predict how a given substituent will affect the reactivity of the molecule, enabling the rational design of synthetic strategies. numberanalytics.com

Table 1: Influence of Substituent Type on the Reactivity of Aromatic Compounds

| Substituent Type | General Effect on Aromatic Ring | Impact on Reactivity | Example Groups |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density | Activates the ring towards electrophilic substitution; can influence azide reactivity through electronic effects. | -OCH₃, -NH₂, -R |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Deactivates the ring towards electrophilic substitution; can affect the stability and reaction pathways of the azide group. | -NO₂, -CN, -CO₂R, -SO₃H |

| Halogens | Inductively withdrawing, resonance donating | Deactivates the ring but directs ortho/para in electrophilic substitution; can modulate azide reactivity. | -F, -Cl, -Br, -I |

Synthesis of Naphthalene-Scaffolded Polyazido Compounds

The synthesis of naphthalene derivatives bearing multiple azido groups is a specialized area of organic chemistry, driven by the potential of these compounds as high-energy materials or as precursors to unique nitrogen-containing structures. The synthetic strategies typically involve the conversion of other functional groups on the naphthalene scaffold into azides.

A common approach begins with suitably substituted naphthalenes, such as diaminonaphthalenes or dinitronaphthalenes. The synthesis generally follows these key transformations:

Diazotization-Azidation of Aminonaphthalenes : Starting from diaminonaphthalene isomers, a two-step sequence is employed. The amino groups are first converted to diazonium salts using sodium nitrite (B80452) in an acidic medium. ontosight.ai Subsequent treatment with sodium azide introduces the azido groups, replacing the diazonium groups. This method allows for the regioselective introduction of azides based on the positions of the amino groups on the starting material.

Reduction of Dinitronaphthalenes : Alternatively, dinitronaphthalene precursors can be reduced to the corresponding diaminonaphthalenes, which are then subjected to the diazotization-azidation sequence described above.

Nucleophilic Aromatic Substitution : In cases where the naphthalene ring is activated by strong electron-withdrawing groups, a polyhalogenated naphthalene might serve as a precursor. Nucleophilic substitution of the halides with an azide source, such as sodium azide, can yield polyazidonaphthalene derivatives.

The development of porous polymers from naphthalene-based building blocks highlights the utility of functionalized naphthalenes in creating advanced materials. mdpi.comresearchgate.net While these specific examples create polyaminal-linked polymers, the underlying principle of using a functionalized naphthalene scaffold can be adapted for synthesizing polyazido compounds by choosing appropriate precursors and reagents. mdpi.com

Table 2: General Strategies for Synthesizing Polyazidonaphthalenes

| Precursor Type | Key Reaction Sequence | Description |

|---|

| Diaminonaphthalenes | 1. Diazotization (NaNO₂, H⁺) 2. Azidation (NaN₃) | A reliable and common method where amino groups are converted to azido groups via diazonium salt intermediates. ontosight.ai | | Dinitronaphthalenes | 1. Reduction (e.g., SnCl₂, H₂) 2. Diazotization-Azidation | A multi-step process where nitro groups are first reduced to amines before conversion to azides. | | Polyhalonaphthalenes | Nucleophilic Aromatic Substitution (NaN₃) | Requires an activated naphthalene ring for the substitution of halide ions by azide ions. |

Reactivity of Azidonaphthalene Derivatives in Intramolecular Cyclizations

Azidonaphthalene derivatives are valuable precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These transformations can be initiated thermally, photochemically, or with catalysts, often proceeding through a highly reactive nitrene intermediate. The nitrene can then react with a nearby functional group or C-H bond to form a new ring.

A classic example is the cyclization of this compound itself under elevated temperatures to form 2-methylnaphth[1,2-d]oxazole (B1580899) in a suitable solvent like methanol (B129727). This type of reaction demonstrates the ability of the azide to facilitate the formation of a new heterocyclic ring fused to the naphthalene moiety.

The scope of these cyclizations is broad, allowing for the synthesis of various nitrogen-containing heterocycles. The outcome is highly dependent on the nature and position of other substituents on the naphthalene ring or on side chains attached to it. For instance, an appropriately positioned unsaturated bond (alkene, alkyne) or an aryl group can undergo cyclization with the nitrene generated from the azide. Metal catalysts, such as those based on iron, copper, or rhodium, can also mediate these transformations, often providing higher yields and selectivity. researchgate.netresearchgate.net

Such intramolecular reactions are powerful tools in organic synthesis for building complex polycyclic molecules from relatively simple starting materials in a single step. mdpi.comorganic-chemistry.orgrsc.org

Table 3: Examples of Intramolecular Cyclization Products from Azide Precursors

| Reaction Type | Reacting Partner of Azide/Nitrene | Resulting Heterocyclic System | Conditions |

|---|---|---|---|

| Nitrene Insertion | Ortho C-H bond | Carbazole-type fused ring | Thermal/Photochemical |

| Cycloaddition | Nearby Alkene/Alkyne | Fused aziridines, triazoles, or other N-heterocycles | Thermal/Catalytic |

| Ring Formation | Carbonyl group | Oxazoles, isoxazoles | Thermal/Acid-catalyzed |

| Annulation | Aryl group | Fused polycyclic aromatic amines | Metal-catalyzed researchgate.net |

Incorporation of this compound Moieties into Complex Chemical Architectures

The this compound unit is a valuable synthon for incorporation into larger, more complex molecular structures like macrocycles, polymers, and bioactive molecules. techexplorist.com The azide group's unique reactivity, particularly in "click chemistry" reactions such as the Huisgen 1,3-dipolar cycloaddition, makes it an ideal functional handle for covalently linking the naphthalene scaffold to other molecular components. ontosight.ai

This strategy has been used to synthesize complex amino acid derivatives and peptides, where the azidonaphthalene group may act as a fluorescent probe or a photo-crosslinking agent. ontosight.ai For example, a molecule like '(S)-2-(1-azidonaphthalene-5-sulfonamido)ethyl 2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoate' incorporates the azidonaphthalene moiety into a peptide-like structure, likely for studying biological interactions. ontosight.ai

Furthermore, the this compound motif can be integrated into macrocyclic structures. uva.esmdpi.com The synthesis of these large rings can be achieved by reacting a difunctionalized naphthalene precursor, containing an azide at one position and another reactive group (e.g., an alkyne) elsewhere, with a complementary linking molecule. The rigidity and photophysical properties of the naphthalene core make it an attractive component for creating functional macrocycles for applications in host-guest chemistry or materials science. nsf.govresearchgate.net Similarly, azidonaphthalenes can be used as monomers or functionalizing agents in polymer synthesis to impart specific properties to the resulting material. mdpi.com

Table 4: Applications of this compound in Complex Molecule Synthesis

| Target Architecture | Synthetic Strategy | Role of this compound |

|---|---|---|

| Peptide Conjugates | Solid-phase peptide synthesis, solution-phase coupling | Fluorescent label, photoaffinity probe ontosight.ai |

| Macrocycles | Huisgen Cycloaddition ("Click Chemistry"), Ring-closing metathesis | Rigid structural scaffold, photophysical unit uva.esmdpi.com |

| Functional Polymers | Polymerization of azide-containing monomers | Introduction of photosensitive or crosslinking capabilities mdpi.com |

| Heterocyclic Probes | Cycloaddition reactions | Building block for fluorescent probes, e.g., 6-(benzo[d]thiazol-2′-yl)-2-azidonaphthalene hnu.edu.cn |

Strategic Applications of 2 Azidonaphthalene in Contemporary Organic and Materials Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The azide (B81097) functional group in 2-azidonaphthalene serves as a key reactive handle for the construction of various nitrogen-containing heterocyclic compounds. These ring systems are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reactivity of the azide allows for its participation in cycloaddition reactions, a powerful class of reactions for forming cyclic molecules.

While specific examples of heterocyclic systems synthesized directly from this compound are not extensively detailed in the provided search results, the general principles of azide chemistry suggest its utility in forming heterocycles like triazoles. nih.govclockss.orgchemmethod.com For instance, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a well-established method for the synthesis of 1,2,3-triazoles. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and selectivity.

The synthesis of various heterocyclic compounds often involves multi-step reaction sequences. nih.govclockss.orgchemmethod.com For example, the synthesis of azole-based heterocyclic compounds can be achieved by reacting precursor molecules under specific conditions, such as refluxing in the presence of a catalyst. nih.gov The synthesis of pyranopyrans, another class of heterocyclic compounds, can be accomplished through the condensation of aliphatic aldehydes with dehydroacetic acid. clockss.org

Functionalization of Polymeric Materials and Surfaces

The ability to modify the surfaces of polymers and other materials is crucial for tailoring their properties for specific applications, such as improving biocompatibility, altering surface energy, or introducing new functionalities. This compound can be employed in post-polymerization functionalization, a technique used to modify existing polymer chains. mdpi.commagritek.com

One common strategy involves the use of azide-terminated polymers, which can be prepared using functional initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ucsc.edusigmaaldrich.com These azide-functionalized polymers can then undergo "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecules to the polymer chain ends. ucsc.edu This method provides a highly efficient and specific way to introduce a wide range of functionalities onto the polymer.

The functionalization of nanoparticles is another important application. researchgate.net Modifying the surface of nanoparticles can improve their dispersibility in polymer matrices and organic solvents, which is essential for the creation of advanced nanocomposite materials. researchgate.net

Role in the Development of Bioorthogonal Ligation Tools

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions are invaluable for studying biological molecules and processes in their natural environment. The azide group of this compound is a key player in this field, particularly in the context of "click chemistry". nih.govmdpi.com

The strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent bioorthogonal reaction that does not require a cytotoxic copper catalyst. mdpi.comgoldchemistry.com In this reaction, an azide (like that in this compound or an azido-modified biomolecule) reacts with a strained cyclooctyne (B158145) to form a stable triazole linkage. wikipedia.orggoldchemistry.com This reaction has been widely used to label and visualize biomolecules, such as glycans, proteins, and lipids, in living cells and even whole organisms. wikipedia.org

The development of bioorthogonal reactions is an active area of research, with ongoing efforts to create new reactions with faster kinetics and improved orthogonality. wikipedia.orggoldchemistry.com The Staudinger ligation, another bioorthogonal reaction, involves the reaction of an azide with a triarylphosphine and was one of the first such reactions to be developed. wikipedia.orgnih.gov

Design of Fluorescent Probes and Sensors for Chemical Detection

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interacting with a specific analyte. This change can be a turn-on or turn-off of fluorescence, or a shift in the emission wavelength. This compound has been incorporated into the design of fluorescent probes for the detection of various chemical species.

A notable example is the development of a two-photon fluorescent probe for the detection of hydrogen sulfide (B99878) (H₂S), an important biological signaling molecule. acs.orgcapes.gov.brnih.gov This probe, 6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene (NHS1), utilizes the azide group as a recognition unit for H₂S. acs.orgcapes.gov.brnih.gov In the presence of H₂S, the azide is reduced to an amine, leading to a significant enhancement in fluorescence. acs.org This probe exhibits high sensitivity, with a detection limit of 20 nM, and has been successfully used for imaging H₂S in living cells. acs.orgcapes.gov.brnih.gov

The design of such probes often involves a donor-π-acceptor structure to achieve desirable photophysical properties, such as two-photon absorption, which is advantageous for bioimaging. acs.orgcapes.gov.brnih.gov

| Probe Name | Analyte | Detection Principle | Key Features |

| 6-(benzo[d]thiazol-2'-yl)-2-azidonaphthalene (NHS1) | Hydrogen Sulfide (H₂S) | Reduction of azide to amine, leading to fluorescence enhancement. acs.org | Two-photon probe, high sensitivity (20 nM detection limit), used for imaging H₂S in living cells. acs.orgcapes.gov.brnih.gov |

| ADAM-3 | Retinoid Receptors (RARs) | Photoreactive fluorescent probe. | Specifically binds to RARs. nih.gov |

Q & A

Q. How can non-peer-reviewed data on this compound be ethically incorporated into reviews?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.